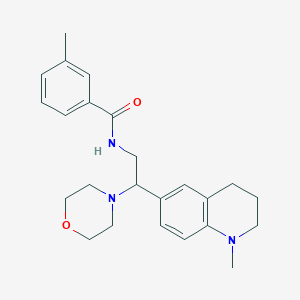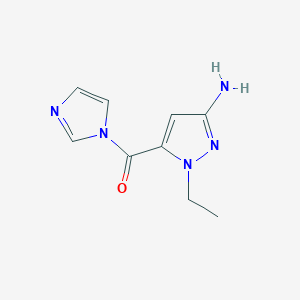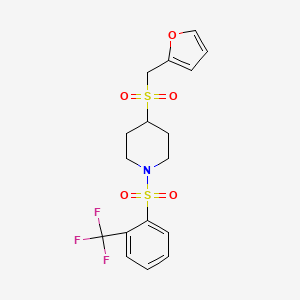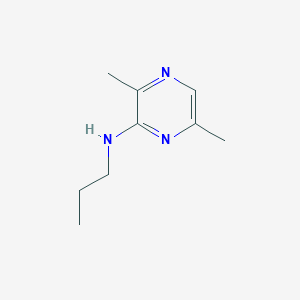
3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Anion Sensing
- Dicationic N-methylated derivatives, similar in structure to the compound , have been studied for their fluorescent anion sensing capabilities in water. These compounds, including N-methyl quinolinium benzamides, exhibit fluorescence quenching by various anions, indicating their potential use in detecting and measuring anion concentrations in aqueous solutions (Dorazco‐González et al., 2014).
Luminescent Properties and Photo-induced Electron Transfer
- Piperazine substituted naphthalimide model compounds, structurally related to the compound of interest, show characteristic pH probe features in fluorescence spectra. These properties suggest potential applications in the study of photo-induced electron transfer and as fluorescent markers in pH-sensitive environments (Gan et al., 2003).
Melanin-Concentrating Hormone Receptor 1 Antagonists
- 3-Aminomethylquinoline derivatives have been investigated for their role as antagonists for the human MCH receptor 1, with implications in obesity and food intake regulation. This research points towards therapeutic applications in controlling diet-induced obesity (Kasai et al., 2012).
Synthesis of Polycyclic Imidazolidinones
- Catalytic reactions involving α-ketoamides and cyclic secondary amines, such as 1,2,3,4-tetrahydroisoquinoline, have been developed to produce polycyclic imidazolidinone derivatives. These reactions showcase the versatility of such compounds in synthesizing complex molecular structures (Zhu et al., 2017).
Sigma-2 Receptor Probe Development
- Benzamide analogs, similar to the compound , have been radiolabeled and evaluated as ligands for sigma-2 receptors. These studies are crucial for understanding receptor interactions and developing new probes for biological research (Xu et al., 2005).
Anticonvulsant Development
- Compounds with a similar structural framework have been synthesized and explored for their potential as novel anticonvulsants. This research highlights the therapeutic applications of these compounds in treating convulsive disorders (Walker et al., 2010).
Mecanismo De Acción
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Quinolones are known to target bacterial DNA gyrase and topoisomerase IV .
Mode of Action
The mode of action of indole derivatives and quinolones can vary widely depending on the specific compound and its targets. Generally, they interfere with the function of their targets, leading to therapeutic effects .
Biochemical Pathways
Indole derivatives and quinolones can affect a variety of biochemical pathways, again depending on the specific compound and its targets. They have been associated with a broad spectrum of biological activities .
Pharmacokinetics
The ADME properties of indole derivatives and quinolones can vary widely. Factors such as solubility, stability, and molecular size can influence absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of indole derivatives and quinolones depend on their specific targets and mode of action. They can lead to changes in cell function, cell death, or other outcomes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives and quinolones .
Propiedades
IUPAC Name |
3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-5-3-6-21(15-18)24(28)25-17-23(27-11-13-29-14-12-27)20-8-9-22-19(16-20)7-4-10-26(22)2/h3,5-6,8-9,15-16,23H,4,7,10-14,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMSQHKWJMTITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((4-chlorophenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2945220.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2945223.png)
![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2945225.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2945229.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)
![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945236.png)